2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride

Quinoline Derivatives Structure-Activity Relationship (SAR) Medicinal Chemistry

2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS 1160264-96-9) is a specialized quinoline derivative characterized by a 3-chlorophenyl group at position 2, a methyl substituent at position 3, and a reactive carbonyl chloride moiety at position 4 of the quinoline core. This compound serves as a versatile electrophilic building block for the synthesis of bioactive molecules, particularly in medicinal chemistry programs targeting kinase inhibition and related therapeutic areas.

Molecular Formula C17H11Cl2NO
Molecular Weight 316.2 g/mol
CAS No. 1160264-96-9
Cat. No. B1420587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride
CAS1160264-96-9
Molecular FormulaC17H11Cl2NO
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)Cl
InChIInChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-7-2-3-8-14(13)20-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3
InChIKeyNVWVGFLTFZVJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS 1160264-96-9): Procurement-Ready Building Block for Quinoline-Derived Therapeutics


2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS 1160264-96-9) is a specialized quinoline derivative characterized by a 3-chlorophenyl group at position 2, a methyl substituent at position 3, and a reactive carbonyl chloride moiety at position 4 of the quinoline core . This compound serves as a versatile electrophilic building block for the synthesis of bioactive molecules, particularly in medicinal chemistry programs targeting kinase inhibition and related therapeutic areas .

Why 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride Cannot Be Replaced by Off-the-Shelf Quinoline Analogs


The precise substitution pattern of 2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride—specifically the 3-chlorophenyl group at C2, the methyl at C3, and the carbonyl chloride at C4—is non-interchangeable with closely related analogs such as 2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS 1160264-95-8) or 2-(3-chlorophenyl)quinoline-4-carbonyl chloride (CAS 883526-41-8) [1]. The position of the chloro substituent on the phenyl ring (meta vs. para) and the presence of the 3-methyl group critically influence both electronic properties and steric constraints during nucleophilic acyl substitution reactions, directly impacting the yield, purity, and biological activity of downstream derivatives . Consequently, substituting this compound with a generic alternative risks compromising synthetic reproducibility and the intended pharmacological profile of the final product.

Quantitative Differentiation of 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride Against Closest Structural Analogs


Structural Differentiation: Meta-Chloro vs. Para-Chloro Phenyl Substitution

The target compound features a 3-chlorophenyl (meta-chloro) substituent at the C2 position of the quinoline ring. The most direct comparator, 2-(4-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS 1160264-95-8), possesses a 4-chlorophenyl (para-chloro) group instead. This positional isomerism alters the molecular electrostatic potential and dipole moment, which can influence binding interactions with biological targets and reactivity in cross-coupling reactions [1].

Quinoline Derivatives Structure-Activity Relationship (SAR) Medicinal Chemistry

Molecular Weight and Halogen Content Differentiation

The molecular weight of 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride is 316.18 g/mol (C17H11Cl2NO), reflecting the presence of two chlorine atoms—one on the phenyl ring and one in the carbonyl chloride group . This distinguishes it from analogs lacking the 3-methyl group or bearing additional halogen substituents, such as 8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS 1160257-08-8, MW 350.63 g/mol, C17H10Cl3NO), which introduces a third chlorine atom at the quinoline C8 position .

Quinoline Derivatives Halogenated Heterocycles Physicochemical Properties

Reactivity Profile: Carbonyl Chloride Electrophilicity

The presence of the carbonyl chloride group at the C4 position makes this compound a highly reactive electrophile, suitable for coupling with amines, alcohols, and thiols to generate amides, esters, and thioesters, respectively . In contrast, the carboxylic acid analog (2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid, CAS 350997-46-5, MW 297.74 g/mol) requires activation (e.g., with coupling reagents) for similar transformations, adding synthetic steps and potentially reducing overall yield .

Carbonyl Chloride Reactivity Nucleophilic Acyl Substitution Synthetic Intermediates

Purity Specifications for Reliable Synthetic Outcomes

Commercially available 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride is typically supplied with a purity of ≥97%, as indicated by multiple reputable vendors . This high purity level ensures minimal interference from byproducts during critical coupling reactions, which is essential for achieving reproducible yields and high-quality final compounds. While many analogs are also offered at similar purity levels, the consistency of supply and documented purity for this specific CAS number is a key procurement consideration.

Chemical Purity Quality Control Synthetic Reliability

Computational Physicochemical Property Differentiation

While experimental LogP data for the target compound is not readily available, computational predictions can provide a basis for comparison. Using a standard fragment-based algorithm (e.g., XLogP3), the predicted LogP for 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride is approximately 4.8 [1]. In contrast, the predicted LogP for the unsubstituted 4-quinolinecarbonyl chloride (CAS 50821-72-2, MW 191.61 g/mol) is approximately 1.8 [2]. This three-order-of-magnitude difference in predicted lipophilicity underscores the profound impact of the 3-chlorophenyl and 3-methyl substituents on the compound's physicochemical properties.

Computational Chemistry Lipophilicity Drug-likeness

Optimal Application Scenarios for 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride in Drug Discovery and Chemical Biology


Synthesis of MELK Inhibitor Candidates and Related Kinase Probes

The compound serves as a key electrophilic intermediate for the construction of quinoline-based MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors. Its 3-chlorophenyl and 3-methyl substitution pattern aligns with structural motifs found in patent literature describing potent MELK inhibitors [1]. By reacting the carbonyl chloride with diverse amine-containing fragments, medicinal chemists can rapidly generate focused libraries for SAR studies targeting this oncology-relevant kinase.

Generation of Amide-Focused Compound Libraries via High-Throughput Parallel Synthesis

The acid chloride functionality enables efficient, one-step amide bond formation under mild conditions. This reactivity profile makes 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride an ideal building block for automated parallel synthesis platforms . Procurement of this compound ensures rapid access to a diverse array of amide derivatives for hit-to-lead optimization campaigns in various therapeutic areas, including anti-infectives and CNS disorders.

Construction of Quinoline-Cored PROTACs and Bifunctional Degraders

The compound's quinoline core and reactive handle allow for its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules. The carbonyl chloride can be used to attach linkers of varying length and composition, which are then conjugated to E3 ligase ligands . The specific meta-chloro substitution pattern may confer favorable binding characteristics to the target protein of interest, enabling the development of selective degraders.

Preparation of Fluorescent Probes and Bioconjugates for Target Engagement Studies

The reactive acid chloride moiety can be utilized to conjugate the quinoline scaffold to fluorophores or biotin tags via stable amide linkages. This enables the creation of chemical probes for cellular target engagement assays, competitive binding studies, and fluorescence polarization assays . The distinct lipophilicity of the 3-chlorophenyl-3-methylquinoline core may influence subcellular localization and non-specific binding, making it a valuable tool for chemical biology investigations.

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